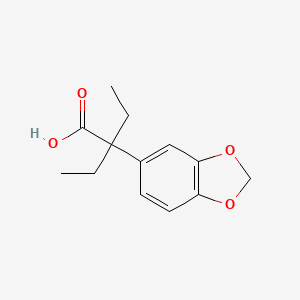

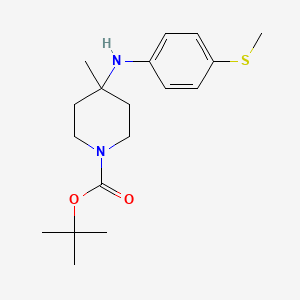

(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate” is likely to be an organic compound containing an indole group and a phenyl group, both of which are common structures in many biologically active molecules . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other indole derivatives. For instance, the Suzuki-Miyaura coupling reaction is a common method used to form carbon-carbon bonds in organic compounds . Another method involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, similar compounds like methyl 4-(1H-indol-3-yl)butanoate have a molecular weight of 217.27 and a melting point of 73-74°C .Applications De Recherche Scientifique

Drug Delivery Systems

(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate: can be utilized in drug delivery systems due to its structural compatibility with polyethylene glycol (PEG) derivatives. PEGylation, the process of attaching PEG chains to molecules like drugs, can enhance the pharmacokinetic properties of therapeutic agents . This compound’s potential for bioconjugation makes it a candidate for creating more effective drug delivery vehicles, potentially improving the stability and solubility of pharmaceuticals.

Bioconjugation in Therapeutics

The compound’s reactive functional groups make it suitable for bioconjugation, which is the attachment of various biomolecules to enhance therapeutic effects. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where the compound could be used to link cytotoxic drugs to antibodies targeting specific cancer cells .

Surface Functionalization

Surface functionalization involves modifying the surface of materials, like nanoparticles, to improve their interaction with biological systems(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate could be used to modify the surface properties of nanoparticles, making them more biocompatible and enhancing their potential as carriers in targeted drug delivery .

Tissue Engineering

In tissue engineering, this compound could be involved in the synthesis of scaffolds that support cell growth and tissue regeneration. Its ability to crosslink with other molecules can help in creating hydrogels that mimic the extracellular matrix, providing a conducive environment for tissue repair and regeneration .

Synthesis of Biologically Active Molecules

Indole derivatives, including (3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate , are significant in synthesizing biologically active molecules. They are present in natural products and drugs, playing a crucial role in cell biology and the treatment of various disorders, including cancer and microbial infections .

Pharmacological Research

The indole moiety is a core structure in many pharmacologically active compounds. Research into indole derivatives has revealed a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound could be pivotal in developing new therapeutic agents with these activities .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a reference, similar compounds like methyl 4-(1H-indol-3-yl)butanoate have hazard statements such as H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it causes eye irritation or respiratory irritation .

Orientations Futures

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar indole and phenyl compounds. This could include testing its potential antiviral, anti-inflammatory, anticancer, and other pharmacological activities .

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-15-10-16(2)12-17(11-15)14-24-21(23)9-5-6-18-13-22-20-8-4-3-7-19(18)20/h3-4,7-8,10-13,22H,5-6,9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLQSFURYDWTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)COC(=O)CCCC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)

![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)

![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)

![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)

![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)